

Application Notes and Protocols for MOZ-IN-2 in Preclinical Animal Studies

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Compound of Interest

Compound Name: MOZ-IN-2

Cat. No.: B15584905

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Introduction

MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A or MYST3, is a histone acetyltransferase (HAT) that plays a critical role in hematopoietic stem cell maintenance and has been implicated in the development of various cancers, particularly hematological malignancies.[1][2] MOZ is a member of the MYST family of HATs and is involved in regulating gene expression through the acetylation of histones, primarily H3K9 and H3K23.[3][4] Dysregulation of MOZ activity, often through chromosomal translocations, is associated with aggressive forms of leukemia.[1] MOZ exerts its oncogenic effects through various signaling pathways, including the inhibition of the INK4A-ARF tumor suppressor pathway and the activation of the PI3K/AKT signaling cascade.[3][4]

MOZ-IN-2 is a potent and selective small molecule inhibitor of the histone acetyltransferase activity of MOZ. These application notes provide a comprehensive overview of the preclinical evaluation of **MOZ-IN-2** in animal models of cancer, including detailed protocols for in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.

Mechanism of Action

MOZ-IN-2 selectively binds to the catalytic HAT domain of MOZ, preventing the transfer of acetyl groups from acetyl-CoA to histone substrates. This inhibition of MOZ's enzymatic activity leads to a decrease in histone acetylation at specific gene promoters, resulting in the

modulation of gene expression. Key downstream effects of **MOZ-IN-2** include the upregulation of the INK4A-ARF tumor suppressor pathway and the suppression of PI3K/AKT signaling.[3][4]

Quantitative Data Summary

The following tables summarize representative preclinical data for a selective MOZ inhibitor, herein referred to as **MOZ-IN-2**.

Table 1: In Vitro Potency of **MOZ-IN-2**

Assay Type	Cell Line	IC50 (nM)
MOZ HAT Activity	Recombinant Human MOZ	15
Cell Proliferation	Human AML Cell Line (MOLM-13)	50
Cell Proliferation	Human Glioblastoma Cell Line (U87)	120

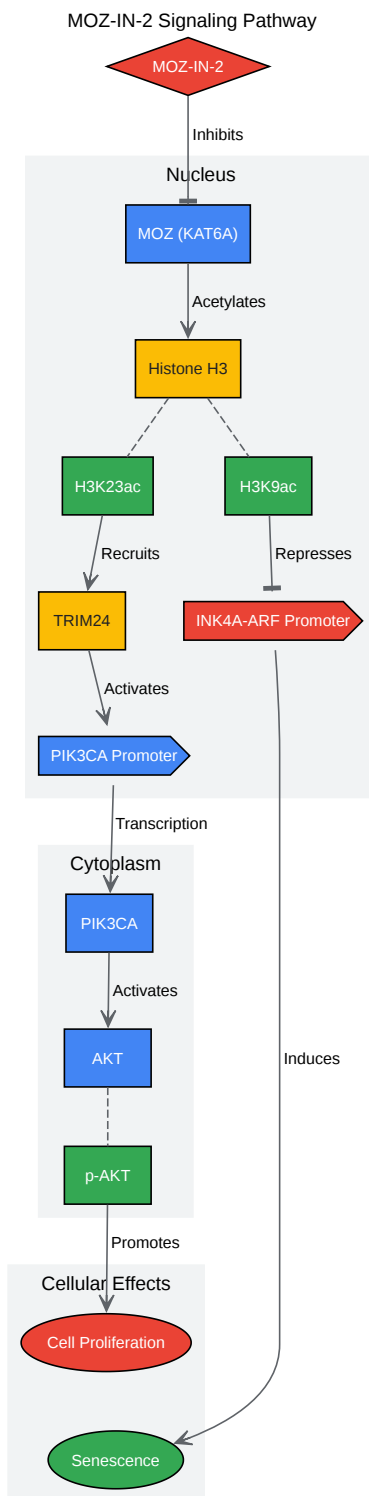
Table 2: In Vivo Efficacy of **MOZ-IN-2** in a MOLM-13 Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	50 mg/kg, oral, daily	1500 ± 250	-
MOZ-IN-2	50 mg/kg, oral, daily	450 ± 150	70

Table 3: Pharmacokinetic Profile of **MOZ-IN-2** in Mice (50 mg/kg, oral)

Parameter	Value
Cmax (ng/mL)	1200
Tmax (h)	2
AUC (0-24h) (ng·h/mL)	9600
Half-life (h)	6
Oral Bioavailability (%)	40

Signaling Pathway



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Caption: **MOZ-IN-2** inhibits MOZ, leading to reduced histone acetylation, activation of the INK4A-ARF pathway, and suppression of PI3K/AKT signaling.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a typical study to assess the antitumor efficacy of **MOZ-IN-2** in a subcutaneous xenograft model.

1. Animal Model and Cell Line

- Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Cells: A human cancer cell line with known sensitivity to MOZ inhibition (e.g., MOLM-13 for AML, U87 for glioblastoma).

2. Tumor Cell Implantation

- Culture the selected tumor cells under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) mixed with Matrigel (1:1 ratio).
- Subcutaneously inject 5×10^6 cells in a volume of 100 μ L into the flank of each mouse.

3. Formulation and Administration of **MOZ-IN-2**

- Formulation: For oral administration, **MOZ-IN-2** can be formulated in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.^[5] For intraperitoneal injection, a solution in DMSO diluted with saline can be used.^[6] The final DMSO concentration should be below 10%.
- Dosing: Based on preliminary tolerability studies, select appropriate dose levels (e.g., 25, 50, and 100 mg/kg).

- Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group). Administer **MOZ-IN-2** or vehicle according to the planned schedule (e.g., once daily) and route (e.g., oral gavage or intraperitoneal injection).

4. Monitoring and Endpoint

- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[6\]](#)
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacokinetic (PK) Study

This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **MOZ-IN-2**.

1. Animal Model

- Animals: 6-8 week old male C57BL/6 or BALB/c mice.

2. Formulation and Administration

- Formulate **MOZ-IN-2** as described in Protocol 1 for the desired route of administration (e.g., oral gavage and intravenous injection for bioavailability determination).

3. Sample Collection

- Administer a single dose of **MOZ-IN-2**.
- Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[\[5\]](#)

- Process blood samples to obtain plasma and store at -80°C until analysis.

4. Bioanalysis and Data Analysis

- Quantify the concentration of **MOZ-IN-2** in plasma samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate key pharmacokinetic parameters (C_{max}, T_{max}, AUC, half-life) using appropriate software.

Protocol 3: Pharmacodynamic (PD) Study

This protocol details the assessment of target engagement and downstream effects of **MOZ-IN-2** in vivo.

1. Animal Model and Treatment

- Use tumor-bearing mice from the efficacy study (Protocol 1) or a separate cohort of mice.
- Administer **MOZ-IN-2** or vehicle for a specified duration.

2. Tissue Collection

- At selected time points after the final dose, euthanize the mice and collect tumors and relevant tissues (e.g., spleen, bone marrow).
- Process tissues for analysis (e.g., snap-freeze in liquid nitrogen for western blotting or fix in formalin for immunohistochemistry).

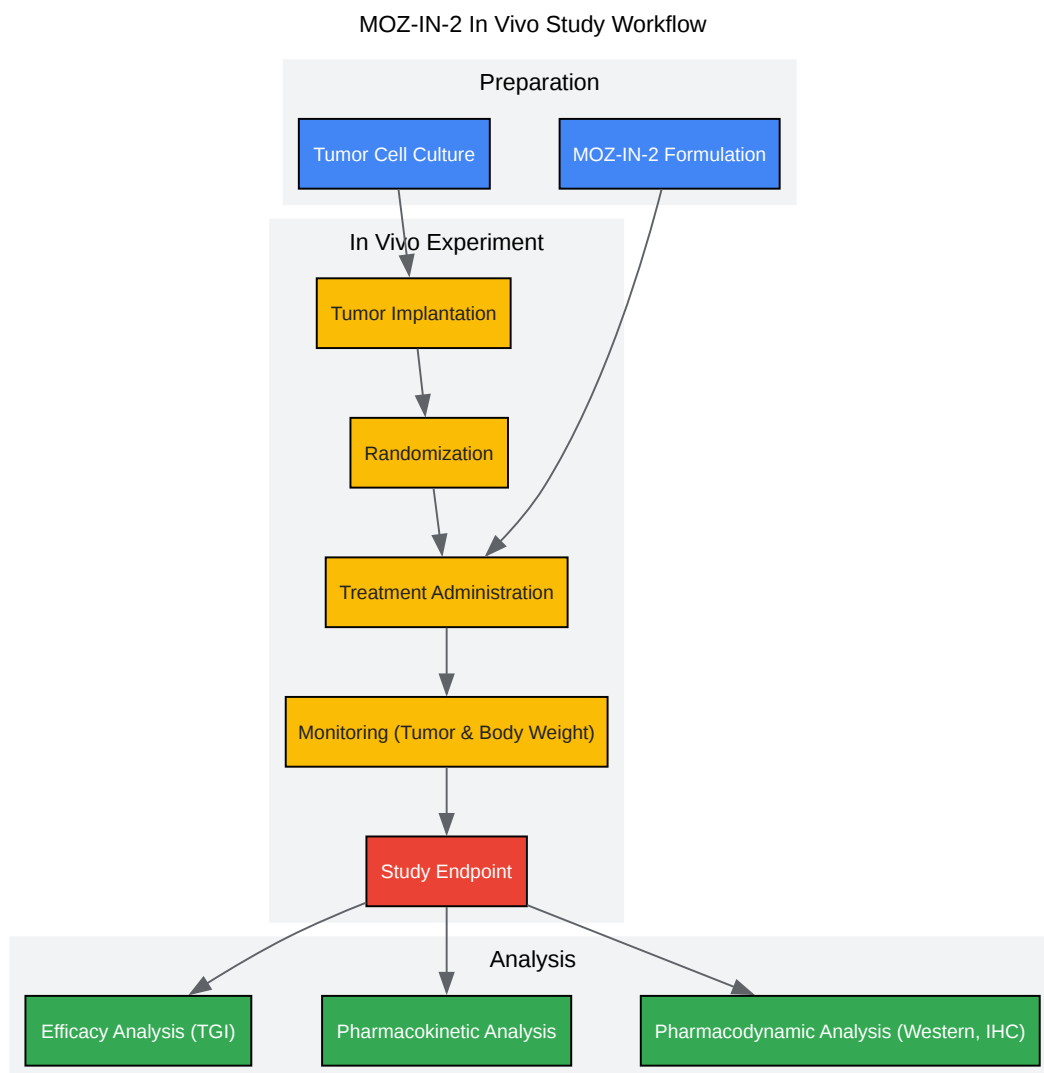
3. Analysis of Target Engagement

- Western Blotting: Prepare tissue lysates and perform western blotting to assess the levels of histone H3 acetylation (H3K9ac, H3K23ac). A decrease in these marks indicates target engagement.
- Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tissue sections to visualize the levels and localization of acetylated histones within the tumor microenvironment.

4. Analysis of Downstream Effects

- Western Blotting: Analyze the expression of proteins in the MOZ signaling pathway, such as p16(INK4A), p19(ARF), and phosphorylated AKT (p-AKT), to confirm the mechanism of action.
- Quantitative PCR (qPCR): Measure the mRNA levels of MOZ target genes to assess changes in gene expression.

Experimental Workflow



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Caption: A typical workflow for the in vivo evaluation of **MOZ-IN-2** in a preclinical cancer model.

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